molecular formula C12H12N2O3 B7843349 3-(5-o-Tolyl-1,3,4-oxadiazol-2-yl)propanoic acid

3-(5-o-Tolyl-1,3,4-oxadiazol-2-yl)propanoic acid

Cat. No.: B7843349
M. Wt: 232.23 g/mol
InChI Key: MBHROXZBSYUWCJ-UHFFFAOYSA-N
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Description

3-(5-o-Tolyl-1,3,4-oxadiazol-2-yl)propanoic acid is a chemical compound characterized by its unique structure, which includes a 1,3,4-oxadiazole ring fused with a tolyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-o-Tolyl-1,3,4-oxadiazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of o-tolyl hydrazide with propanoic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions[_{{{CITATION{{{1{Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4 ...](https://www.mdpi.com/1420-3049/17/1/989). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring[{{{CITATION{{{_1{Synthesis, Structure and Antifungal Activity of New 3-(5-Aryl-1,3,4 ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-(5-o-Tolyl-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

  • Substitution: Substitution reactions at the tolyl group or the oxadiazole ring can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(5-o-Tolyl-1,3,4-oxadiazol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

3-(5-o-Tolyl-1,3,4-oxadiazol-2-yl)propanoic acid is structurally similar to other oxadiazole derivatives, such as 3-(5-m-Tolyl-1,3,4-oxadiazol-2-yl)propanoic acid and 1-(5-o-Tolyl-1,3,4-oxadiazol-2-yl)methanamine These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-4-2-3-5-9(8)12-14-13-10(17-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHROXZBSYUWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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